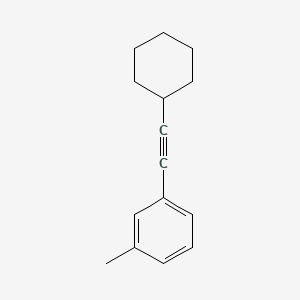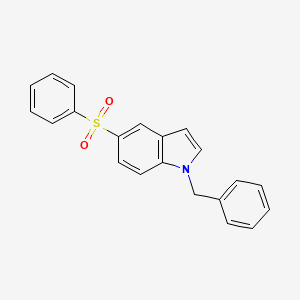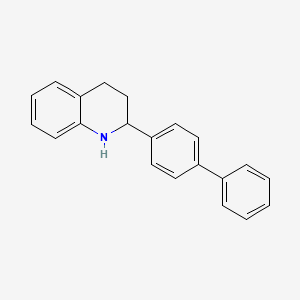
1-(Cyclohexylethynyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylethynyl)-3-methylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a cyclohexylethynyl group and a methyl group
Preparation Methods
The synthesis of 1-(Cyclohexylethynyl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a cyclohexylacetylene is coupled with 3-bromotoluene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Cyclohexylethynyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can convert it into a cyclohexylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylethyl derivatives.
Scientific Research Applications
1-(Cyclohexylethynyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-(Cyclohexylethynyl)-3-methylbenzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the cyclohexylethynyl and methyl groups, which can affect the electron density and steric properties of the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-(Cyclohexylethynyl)-3-methylbenzene can be compared with other alkylbenzenes and cycloalkyl-substituted benzenes. Similar compounds include:
1-(Cyclohexylethynyl)benzene: Lacks the methyl group, which can influence its reactivity and applications.
3-Methyl-1-phenylcyclohexane: Features a different substitution pattern, affecting its chemical and physical properties.
1-(Cyclohexylmethyl)benzene: Contains a cyclohexylmethyl group instead of a cyclohexylethynyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C15H18 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(2-cyclohexylethynyl)-3-methylbenzene |
InChI |
InChI=1S/C15H18/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8H2,1H3 |
InChI Key |
SNVBMFUEXREVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)
![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)


![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)
![N-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine](/img/structure/B14116436.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)



![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
